molecular formula C19H19NO5 B11112257 N-(7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzamide

N-(7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzamide

Katalognummer: B11112257
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: ORHVTGGABGVIQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(7,7-DIMETHYL-2,5-DIOXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL)-4-METHOXYBENZAMIDE is a synthetic organic compound that belongs to the class of chromen derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(7,7-DIMETHYL-2,5-DIOXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL)-4-METHOXYBENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromen core, which can be derived from 4-methoxybenzaldehyde and dimedone.

    Cyclization: The chromen core is formed through a cyclization reaction under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of N1-(7,7-DIMETHYL-2,5-DIOXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL)-4-METHOXYBENZAMIDE may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and amidation reactions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(7,7-DIMETHYL-2,5-DIOXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL)-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The methoxy and amide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N1-(7,7-DIMETHYL-2,5-DIOXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL)-4-METHOXYBENZAMIDE involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chromen Derivatives: Compounds with similar chromen cores, such as coumarins and flavonoids.

    Benzamide Derivatives: Compounds with benzamide groups, such as sulpiride and tiapride.

Uniqueness

N~1~-(7,7-DIMETHYL-2,5-DIOXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL)-4-METHOXYBENZAMIDE is unique due to its specific combination of chromen and benzamide moieties, which may confer distinct biological activities and chemical properties.

Eigenschaften

Molekularformel

C19H19NO5

Molekulargewicht

341.4 g/mol

IUPAC-Name

N-(7,7-dimethyl-2,5-dioxo-6,8-dihydrochromen-3-yl)-4-methoxybenzamide

InChI

InChI=1S/C19H19NO5/c1-19(2)9-15(21)13-8-14(18(23)25-16(13)10-19)20-17(22)11-4-6-12(24-3)7-5-11/h4-8H,9-10H2,1-3H3,(H,20,22)

InChI-Schlüssel

ORHVTGGABGVIQZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2=C(C=C(C(=O)O2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.